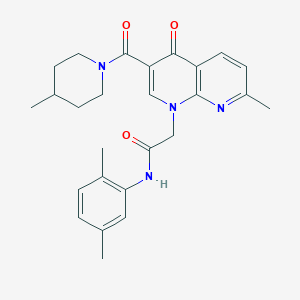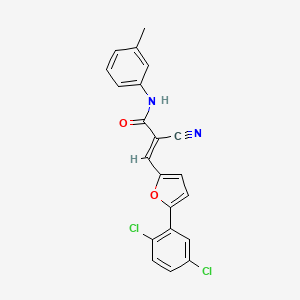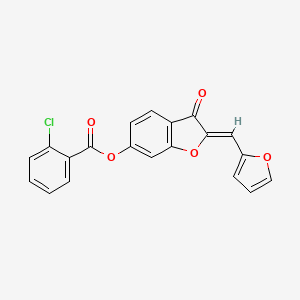![molecular formula C12H14N2O5 B2954813 4-[(3-Nitrophenoxy)acetyl]morpholine CAS No. 50508-38-8](/img/structure/B2954813.png)
4-[(3-Nitrophenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3-Nitrophenoxy)acetyl]morpholine” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “1-morpholino-2-(3-nitrophenoxy)ethanone”, “1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone”, and "Ethanone, 1-(4-morpholinyl)-2-(3-nitrophenoxy)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Nitrophenoxy)acetyl]morpholine” include a molecular weight of 266.25, a predicted boiling point of 498.8±45.0 °C, a predicted density of 1.330±0.06 g/cm3, and a predicted pKa of -1.22±0.20 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
4-[(3-Nitrophenoxy)acetyl]morpholine: is utilized in the synthesis of various biologically active molecules. Its structure serves as a building block in the creation of compounds that exhibit pharmacological activities. For instance, it can be used to develop molecules with potential anticonvulsant, antiparkinson, or monoamine oxidase inhibitory activities .
Antimicrobial Applications
This compound has been explored for its antimicrobial properties. It can be incorporated into novel imidazole ureas/carboxamides, which have shown effectiveness against a range of microbial pathogens. These synthesized compounds could lead to new treatments for bacterial and fungal infections .
Agricultural Chemicals
In agriculture, 4-[(3-Nitrophenoxy)acetyl]morpholine derivatives may be used as intermediates in the synthesis of fungicides. The morpholine ring is a common feature in many fungicidal agents, and its modification can lead to the development of new products to protect crops from fungal diseases .
Material Synthesis
The unique structure of 4-[(3-Nitrophenoxy)acetyl]morpholine allows for its use in material science, particularly in the synthesis of new materials with specific desired properties. This could include the development of novel polymers or coatings with enhanced durability or other functional characteristics.
Drug Metabolism Studies
Labeled versions of morpholine derivatives, including 4-[(3-Nitrophenoxy)acetyl]morpholine , are synthesized for use in preclinical in vitro and in vivo drug metabolism studies. These compounds can act as amine-associate receptor agonists and help in understanding the metabolic pathways of new drugs .
Environmental Applications
While not directly used for environmental applications, the safety data sheets of related compounds indicate that they are water-soluble and could potentially spread in water systems. This highlights the importance of understanding the environmental impact and degradation pathways of such chemicals .
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAPZFEDJOVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)
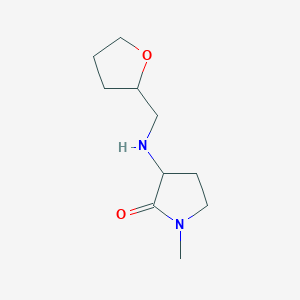
![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
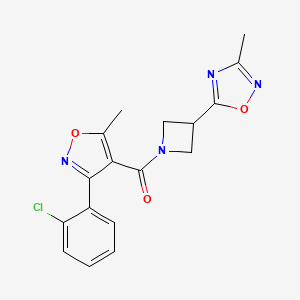
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
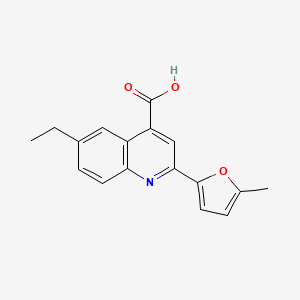
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)

